BLZ945 vs. Pexidartinib (PLX3397): CSF-1R Potency and Selectivity Window Comparison
BLZ945 inhibits CSF-1R with an IC50 of 1 nM, representing a 20-fold greater biochemical potency than pexidartinib (CSF-1R IC50 20 nM) [1]. Critically, BLZ945 exhibits >1,000-fold selectivity over c-Kit (IC50 3.2 μM) and PDGFRβ (IC50 4.8 μM) [2], whereas pexidartinib inhibits c-Kit with an IC50 of 10 nM—only 2-fold selective for CSF-1R over c-Kit [1]. This translates to BLZ945 having approximately 320-fold greater selectivity over c-Kit compared to pexidartinib. Both compounds inhibit CSF-1R-driven functional endpoints: BLZ945 suppresses CSF-1-dependent proliferation of MNFS60 cells and BMDMs with EC50 67 nM [3], while pexidartinib is classified among multi-kinase inhibitors with concurrent FLT3 activity (IC50 160 nM) absent in BLZ945 [1].
| Evidence Dimension | CSF-1R biochemical potency |
|---|---|
| Target Compound Data | IC50 1 nM |
| Comparator Or Baseline | Pexidartinib (PLX3397) IC50 20 nM |
| Quantified Difference | 20-fold greater potency |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
The 20-fold higher biochemical potency and 320-fold greater selectivity over c-Kit enables cleaner interpretation of CSF-1R-specific pharmacology without confounding c-Kit/FLT3-driven effects.
- [1] Bioll. CSF-1R Inhibitor Comparison: BLZ945 IC50 1 nM; Pexidartinib IC50 20 nM (CSF-1R), 10 nM (Kit), 160 nM (Flt3). View Source
- [2] Chemsrc. BLZ945 selectivity data: IC50 1 nM (CSF-1R), 3.2 μM (c-Kit), 4.8 μM (PDGFRβ), 9.1 μM (Flt3). View Source
- [3] Wiesmann M, et al. Abstract 3629: BLZ945 inhibits MNFS60 proliferation with EC50 67 nM. Cancer Res. 2010;70(8_Supplement):3629. View Source
